![molecular formula C13H16N4O3 B4174078 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4174078.png)
2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole
Overview
Description
2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, also known as MNPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Scientific Research Applications
2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has shown promising results in various scientific research applications. It has been found to possess potent antitumor activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been found to have insecticidal activity against various pests, making it a potential candidate for use in agriculture.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has also been shown to disrupt bacterial cell wall synthesis and fungal membrane integrity, leading to cell death. The insecticidal activity of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is believed to involve disruption of the nervous system in pests.
Biochemical and Physiological Effects:
2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been found to have minimal toxicity in animal models, with no observed adverse effects on vital organs such as the liver and kidneys. However, further studies are needed to determine the long-term effects of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole exposure on human health. 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has also been found to have low water solubility, which may limit its effectiveness in certain applications.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is its broad-spectrum activity against various cancer cell lines, bacteria, fungi, and pests. This makes it a potential candidate for the development of new drugs and pesticides. However, the low solubility of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole may limit its use in certain lab experiments, and further studies are needed to determine its efficacy in vivo.
Future Directions
There are several future directions for research on 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole. One area of interest is the development of new drugs and pesticides based on 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, with a focus on improving its solubility and efficacy. Another area of interest is the elucidation of the mechanism of action of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the long-term effects of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole exposure on human health and the environment.
properties
IUPAC Name |
2-(2-methoxyethyl)-8-nitro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-20-7-6-15-4-5-16-12-3-2-10(17(18)19)8-11(12)14-13(16)9-15/h2-3,8H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVALSJMCEPPZGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794852 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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